molecular formula C7H6BNO4 B8246150 5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B8246150
M. Wt: 178.94 g/mol
InChI Key: VHUKHRCRSXJPFF-UHFFFAOYSA-N
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Description

5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. This compound is part of a class of boron-based heterocycles that have shown significant potential in various scientific fields, including medicinal chemistry and materials science. The presence of boron in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves a multi-step process. One common synthetic route includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the preparation of a series of related compounds.

Chemical Reactions Analysis

5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, as a PDE4 inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby reducing the production of inflammatory cytokines . This interaction is crucial in its therapeutic effects in treating inflammatory diseases.

Comparison with Similar Compounds

5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol can be compared with other boron-based heterocycles such as:

The uniqueness of this compound lies in its specific boron-oxygen framework, which imparts distinct reactivity and biological activity compared to its sulfur and nitrogen analogs.

Properties

IUPAC Name

1-hydroxy-5-nitro-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO4/c10-8-7-2-1-6(9(11)12)3-5(7)4-13-8/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUKHRCRSXJPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(5-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CI) (1.25 g, 4.48 mmol) was dissolved in 6 M HCl (100 mL) at 60° C. and stirred overnight. The mixture was then cooled to the room temperature and extracted with EtOAc (2×100 mL). The organic layers were combined, washed with brine and dried over anhydrous MgSO4 to give 5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (CII) as a brown solid (800 mg, 4.47 mmol, 99% yield). The crude product was used without further purification for step 4. ESIMS found for C7H6BNO4 m/z 180.1 (M+H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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